Metoclopramide Hydrochloride
Metoclopramide Hydrochloride
Metoclopramide hydrochloride is a hydrate that is the monohydrate form of metoclopramide monohydrochloride. It has a role as a gastrointestinal drug, a dopaminergic antagonist and an antiemetic. It is a hydrate and a hydrochloride. It contains a metoclopramide(1+).
Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
METOCLOPRAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 7 approved indications. This drug has a black box warning from the FDA.
See also: Metoclopramide (has active moiety).
Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
METOCLOPRAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 7 approved indications. This drug has a black box warning from the FDA.
See also: Metoclopramide (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
7232-21-5
VCID:
VC20742635
InChI:
InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2
SMILES:
Array
Molecular Formula:
C14H25Cl2N3O3
Molecular Weight:
354.3 g/mol
Metoclopramide Hydrochloride
CAS No.: 7232-21-5
Cat. No.: VC20742635
Molecular Formula: C14H25Cl2N3O3
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metoclopramide hydrochloride is a hydrate that is the monohydrate form of metoclopramide monohydrochloride. It has a role as a gastrointestinal drug, a dopaminergic antagonist and an antiemetic. It is a hydrate and a hydrochloride. It contains a metoclopramide(1+). Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting. METOCLOPRAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 7 approved indications. This drug has a black box warning from the FDA. See also: Metoclopramide (has active moiety). |
|---|---|
| CAS No. | 7232-21-5 |
| Molecular Formula | C14H25Cl2N3O3 |
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 |
| Standard InChI Key | KJBLQGHJOCAOJP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator